molecular formula C17H16F6N2O6 B2555257 (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid CAS No. 338418-05-6

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2555257
CAS No.: 338418-05-6
M. Wt: 458.313
InChI Key: DBRIYOLXTOZAQE-ONEGZZNKSA-N
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Description

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the trifluoroethoxy-substituted phenyl derivative. This is followed by the introduction of the formamido and carbamoyl groups through a series of condensation reactions. The final step involves the formation of the prop-2-enoic acid moiety under controlled conditions to ensure the desired (2E) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism by which (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid apart is its combination of trifluoroethoxy groups and the specific configuration of its functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O6/c18-16(19,20)8-30-10-1-2-12(31-9-17(21,22)23)11(7-10)15(29)25-6-5-24-13(26)3-4-14(27)28/h1-4,7H,5-6,8-9H2,(H,24,26)(H,25,29)(H,27,28)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRIYOLXTOZAQE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C=CC(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)/C=C/C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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